molecular formula C9H9F3O B125689 1-(Methoxymethyl)-4-(trifluoromethyl)benzene CAS No. 155820-05-6

1-(Methoxymethyl)-4-(trifluoromethyl)benzene

Cat. No.: B125689
CAS No.: 155820-05-6
M. Wt: 190.16 g/mol
InChI Key: VSEBVHPRKPUKQD-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a methoxymethyl group and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene typically involves the introduction of the methoxymethyl and trifluoromethyl groups onto a benzene ring. One common method is the Friedel-Crafts alkylation, where benzene is reacted with methoxymethyl chloride and trifluoromethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Electrophilic Substitution: The benzene ring can participate in electrophilic substitution reactions such as nitration, halogenation, and sulfonation.

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid at low temperatures.

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Nitration: 1-(Methoxymethyl)-4-(trifluoromethyl)-2-nitrobenzene.

    Halogenation: 1-(Methoxymethyl)-4-(trifluoromethyl)-2-chlorobenzene.

    Oxidation: 1-(Formylmethyl)-4-(trifluoromethyl)benzene.

    Reduction: 1-(Methoxymethyl)-4-(difluoromethyl)benzene.

Scientific Research Applications

1-(Methoxymethyl)-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including its potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxymethyl group can act as a protecting group, stabilizing the compound and preventing unwanted side reactions. The overall effect of the compound is determined by its ability to modulate specific biochemical pathways, such as inhibiting enzymes or binding to receptors.

Comparison with Similar Compounds

1-(Methoxymethyl)-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

    1-(Methoxymethyl)-3-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in a different position, leading to different chemical properties and reactivity.

    1-(Methoxymethyl)-4-(difluoromethyl)benzene: Contains a difluoromethyl group instead of a trifluoromethyl group, resulting in different electronic and steric effects.

    1-(Methoxymethyl)-4-(methyl)benzene: Lacks the fluorine atoms, leading to significantly different chemical behavior and applications.

Properties

IUPAC Name

1-(methoxymethyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-13-6-7-2-4-8(5-3-7)9(10,11)12/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEBVHPRKPUKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415935
Record name 1-(methoxymethyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155820-05-6
Record name 1-(methoxymethyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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